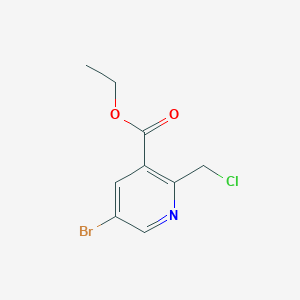
Ethyl 5-bromo-2-(chloromethyl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-2-(chloromethyl)nicotinate is an organic compound with the molecular formula C9H9BrClNO2 It is a derivative of nicotinic acid, featuring both bromine and chlorine substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-2-(chloromethyl)nicotinate typically involves the bromination and chloromethylation of nicotinic acid derivatives. One common method includes the reaction of ethyl nicotinate with bromine to introduce the bromine atom at the 5-position. This is followed by chloromethylation using formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-2-(chloromethyl)nicotinate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or amines can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted nicotinates can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields alcohols or amines.
Scientific Research Applications
Ethyl 5-bromo-2-(chloromethyl)nicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-(chloromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can influence the compound’s reactivity and binding affinity, affecting its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 5-bromo-2-methylnicotinate: Similar structure but lacks the chloromethyl group.
Methyl 5-bromo-2-chloronicotinate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness: Ethyl 5-bromo-2-(chloromethyl)nicotinate is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents makes it a versatile intermediate for various synthetic and research purposes.
Properties
Molecular Formula |
C9H9BrClNO2 |
|---|---|
Molecular Weight |
278.53 g/mol |
IUPAC Name |
ethyl 5-bromo-2-(chloromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H9BrClNO2/c1-2-14-9(13)7-3-6(10)5-12-8(7)4-11/h3,5H,2,4H2,1H3 |
InChI Key |
DRIQLEWNNMZICC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



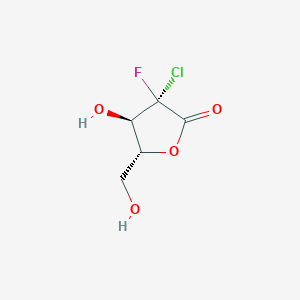
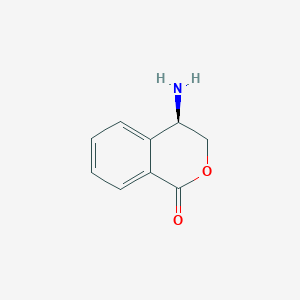
![N-(3-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B15234481.png)
![2,2-Dimethyl-1-[4-(propan-2-yloxy)phenyl]propan-1-one](/img/structure/B15234493.png)
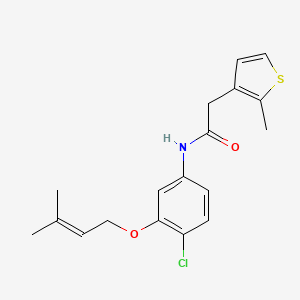
![4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[(thiophen-2-yl)carbonyl]piperidine](/img/structure/B15234509.png)
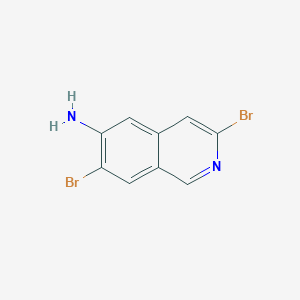

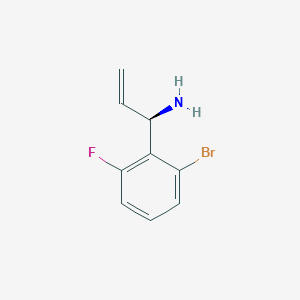

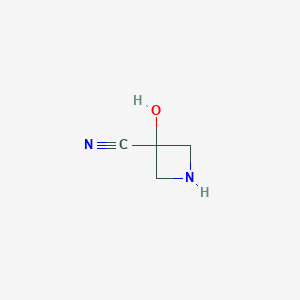
![tert-butylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B15234574.png)

